molecular formula C14H14N2O3S B2360603 1,3-dimethyl-5-{[4-(methylsulfanyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 444151-79-5

1,3-dimethyl-5-{[4-(methylsulfanyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2360603
CAS No.: 444151-79-5
M. Wt: 290.34
InChI Key: JINHQOCWELYKMG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidinetrione family, characterized by a six-membered heterocyclic core with three ketone groups. The 1,3-dimethyl substituents enhance stability and modulate electronic properties, while the 5-position is functionalized with a methylene bridge linked to a 4-(methylsulfanyl)phenyl group. Its synthesis typically involves Claisen–Schmidt condensations or Michael additions, as seen in analogous pyrimidinetrione derivatives .

Properties

IUPAC Name

1,3-dimethyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-15-12(17)11(13(18)16(2)14(15)19)8-9-4-6-10(20-3)7-5-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINHQOCWELYKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)SC)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antimicrobial activity, suggesting that their targets could be key proteins or enzymes in microbial organisms.

Mode of Action

It’s synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido. This suggests that it might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds with target molecules.

Biochemical Pathways

Based on its antimicrobial activity, it can be inferred that it may interfere with essential biochemical pathways in microbial organisms, leading to their inhibition or death.

Result of Action

Given its antimicrobial activity, it can be inferred that it likely leads to the inhibition or death of microbial organisms.

Biological Activity

1,3-Dimethyl-5-{[4-(methylsulfanyl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS No. 444151-79-5) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrimidine core with various functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C14H14N2O3S
  • Molar Mass : 290.34 g/mol
  • Structural Features : The compound contains a methylsulfanyl group and a methylene bridge connecting to a phenyl ring, which may influence its biological interactions.
PropertyValue
Molecular FormulaC14H14N2O3S
Molar Mass290.34 g/mol
CAS Number444151-79-5

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrimidine derivatives, including those similar to this compound. Notably, compounds with similar structures have shown significant inhibitory effects against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM for certain derivatives .

Case Study: Antibacterial Testing

In one study, several pyrimidine derivatives were synthesized and tested for their antibacterial activity. The compound exhibited strong binding interactions with key residues in bacterial enzymes like DNA gyrase, which is crucial for bacterial DNA replication. The binding energies indicated that these compounds could serve as effective antibacterial agents .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Compounds in this class have demonstrated inhibition of acetylcholinesterase (AChE) and urease enzymes, which are relevant in treating conditions such as Alzheimer's disease and urinary tract infections .

Enzyme Inhibition Data

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of the compound have been assessed using various cell lines including HaCat and Balb/c 3T3 cells. Results from MTT assays indicate promising cytotoxic activity at specific concentrations, suggesting potential applications in cancer therapy .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity and interaction mechanisms of the compound with target proteins. The analysis revealed that the compound forms multiple hydrogen bonds with amino acid residues in target enzymes, enhancing its potential as a therapeutic agent .

Binding Interaction Highlights

  • DNA Gyrase : Strong hydrogen bonds were observed with SER1084 and ASP437.
  • Stabilization Mechanisms : Pi-Pi stacking interactions with nucleotides further stabilize the binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinetrione derivatives exhibit diverse pharmacological and chemical properties depending on substituents. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Pyrimidinetrione Derivatives

Compound Name Substituents at Position 5 Molecular Weight Key Properties/Activities Reference
Target Compound : 1,3-Dimethyl-5-{[4-(methylsulfanyl)phenyl]methylene}-pyrimidinetrione 4-(Methylsulfanyl)phenyl methylene 320.37 g/mol Sulfur-containing group enhances redox activity; potential for electrophilic reactions
5-(2-Furylmethylene)-1-phenyl-pyrimidinetrione (Compound 2a) 2-Furyl methylene 284.25 g/mol Inhibitor of AAC(6′)-Ib (Ki = 18 µM); furan enhances π-π interactions
5-[(3,4-Dichlorophenyl)furan-2-ylmethylene]-1,3-dimethyl-pyrimidinetrione 3,4-Dichlorophenyl-furan methylene 412.23 g/mol Chlorine atoms increase lipophilicity; antimicrobial potential inferred from halogenation
1,3-Diethyl-5-[(3,5-dimethyl-1-phenyl-pyrazol-4-yl)methylene]-2-thioxo-pyrimidinetrione Pyrazole-thioxo methylene 412.47 g/mol Thioxo group modifies hydrogen-bonding capacity; used in heterocyclic synthesis
5-(3,4-Dihydroxybenzylidene)-1,3-dimethyl-pyrimidinetrione 3,4-Dihydroxyphenyl methylene 260.25 g/mol Catechol group enables antioxidant activity; solubility in polar solvents
Phenobarbital (5-Ethyl-5-phenyl-pyrimidinetrione) Ethyl-phenyl 232.24 g/mol Antiepileptic drug; lacks methylene bridge, simpler substitution pattern

Key Structural and Functional Insights :

Electronic Effects :

  • The methylsulfanyl group in the target compound provides moderate electron-donating effects compared to electron-withdrawing groups (e.g., dichlorophenyl in ). This influences redox behavior and electrophilic substitution reactivity .
  • Halogenated derivatives (e.g., 3,4-dichlorophenyl in ) exhibit increased lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

Biological Activity: Furan- and pyrazole-substituted analogs () show promise as enzyme inhibitors due to planar aromatic systems enabling π-π stacking with biological targets.

Synthetic Routes :

  • The target compound shares a Claisen–Schmidt condensation pathway with furylmethylene derivatives (), but its methylsulfanyl group requires additional steps for regioselective introduction .
  • Thioxo derivatives () are synthesized via condensation with thiobarbituric acid, diverging from the triethylamine-mediated routes used for sulfanyl analogs .

Thermal and Solubility Properties: Methylsulfanyl and thioxo groups lower melting points compared to hydroxyl- or halogen-substituted derivatives, as seen in the catechol compound (mp 260°C, ) vs.

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